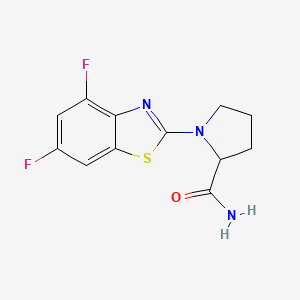![molecular formula C15H15F3N2O B6444386 1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol CAS No. 2640836-64-0](/img/structure/B6444386.png)
1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol” is a complex organic molecule. It contains a quinoline ring, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring). This quinoline ring is substituted at the 7-position with a trifluoromethyl group and at the 4-position with a piperidin-4-ol group .
Molecular Structure Analysis
The molecular structure of “1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol” is characterized by a quinoline ring substituted with a trifluoromethyl group and a piperidin-4-ol group. The trifluoromethyl group is a strong electron-withdrawing group, which could influence the electronic properties of the quinoline ring .Chemical Reactions Analysis
The chemical reactions involving “1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol” would depend on the specific conditions of the reaction. The presence of the hydroxyl group in the piperidin-4-ol moiety could make this compound a potential nucleophile, allowing it to participate in various substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol” would depend on its specific molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, while the presence of the hydroxyl group could enhance its solubility in polar solvents .Applications De Recherche Scientifique
Medicinal Chemistry
Quinoline, a key component of this compound, is an essential heterocyclic compound due to its versatile applications in the fields of industrial and synthetic organic chemistry . It plays a major role in medicinal chemistry . Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
Drug Discovery
Quinoline is a vital scaffold for leads in drug discovery . The quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .
Antimicrobial Activity
Some synthesized compounds related to quinoline have shown significant antimicrobial activity against microorganisms like Mycobacterium smegmatis, Pseudomonas aeruginosa, Candida albicans, and Penicillium chrysogenum .
Anticancer Activity
Quinoline derivatives have shown anticancer activity . This suggests that “1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol” could potentially be explored for its anticancer properties.
Anti-Inflammatory Activity
Quinoline derivatives have also demonstrated anti-inflammatory activity , indicating potential applications of “1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol” in treating inflammatory conditions.
Antimalarial Activity
Quinoline-based compounds have been used in the treatment of malaria . This suggests that “1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol” could potentially have antimalarial properties.
Industrial Applications
Quinoline has various applications in industrial chemistry . It’s used in the synthesis of dyes, pharmaceuticals, and other organic compounds .
Photodynamic Therapy
Phthalocyanines, which can be synthesized from quinoline, have found widespread applications in areas like photodynamic therapy . This suggests potential applications of “1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol” in this field.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-[7-(trifluoromethyl)quinolin-4-yl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2O/c16-15(17,18)10-1-2-12-13(9-10)19-6-3-14(12)20-7-4-11(21)5-8-20/h1-3,6,9,11,21H,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDKNOOFYVOZTQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C3C=CC(=CC3=NC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N,4-trimethyl-6-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-2-amine](/img/structure/B6444319.png)
![4-methoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B6444321.png)
![N-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}-N-methyl-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6444323.png)

![5-methoxy-2-({1-[(5-methylfuran-2-yl)methyl]piperidin-4-yl}oxy)pyrimidine](/img/structure/B6444333.png)
![6-[5-(5-cyanopyridin-2-yl)-octahydropyrrolo[3,4-b]pyrrol-1-yl]pyridine-2-carbonitrile](/img/structure/B6444336.png)
![N,N-dimethyl-2-{4-[(pyridin-3-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6444344.png)
![N,N-dimethyl-2-{4-[(pyridin-4-yl)methyl]piperazin-1-yl}pyrimidin-4-amine](/img/structure/B6444360.png)
![5-chloro-2-[3-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)pyrrolidin-1-yl]pyrimidine](/img/structure/B6444380.png)
![4-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-6-ethylpyrimidine](/img/structure/B6444391.png)
![N-methyl-N-{1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-3-yl}-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B6444395.png)
![2-[(1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyrazine](/img/structure/B6444403.png)
![2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-5-ethylpyrimidine](/img/structure/B6444407.png)
![3-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B6444422.png)